Monopotassium 1-glycerophosphate
Description
Chemical Identity and Nomenclature
This compound is systematically named potassium;2,3-dihydroxypropyl hydrogen phosphate according to IUPAC guidelines. Its molecular structure consists of a glycerol molecule (1,2,3-propanetriol) with a phosphate group esterified at the primary hydroxyl group (1-position), paired with a potassium ion to neutralize the charge. The compound exists as a white, crystalline solid with high solubility in water, a property attributed to its ionic nature and hydrogen-bonding capacity.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}3\text{H}8\text{KO}_6\text{P} $$ |
| Molecular Weight | 210.16 g/mol |
| CAS Registry Numbers | 1335-34-8, 115798-78-2 |
| IUPAC Name | potassium;2,3-dihydroxypropyl hydrogen phosphate |
| Synonyms | 1-glycerol monopotassium phosphate, X0V0588A3Q |
The compound’s SMILES notation ($$ \text{C(C(COP(=O)(O)[O-])O)O.[K+]} $$) and InChIKey (OEZZJHUIYXAWIJ-UHFFFAOYSA-M ) further delineate its atomic connectivity and stereochemical features. Its hydrogen bond donor and acceptor counts (3 and 6, respectively) highlight its potential for intermolecular interactions, which influence its stability and reactivity.
Historical Development and Discovery
The first documented entry for this compound in PubChem dates to February 5, 2008, though its synthesis and use likely predate this database entry. The compound emerged alongside broader investigations into glycerol phosphates, which gained prominence in the mid-20th century for their roles in lipid metabolism and energy storage. Early studies on glycerophosphoric acid derivatives, such as dipotassium glycerophosphate (described in 1940s biochemical literature), laid the groundwork for characterizing monopotassium variants. Industrial interest in potassium-based phosphate esters, driven by their utility in ceramics and fertilizers, further accelerated research into this compound’s properties.
Position in Phosphate Ester Chemistry
Phosphate esters, characterized by a phosphorus atom bonded to four oxygen atoms, are pivotal in biological and industrial systems. This compound belongs to the glycerol phosphate subclass, where the phosphate group is esterified to one of glycerol’s hydroxyl groups. Its structural isomer, monopotassium 2-glycerophosphate, differs in the phosphate group’s position (attached to the secondary hydroxyl group) and exhibits distinct physicochemical behaviors.
In biochemical contexts, glycerol phosphates serve as intermediates in phospholipid biosynthesis and glycolysis. While this compound itself is not directly involved in these pathways, its structural similarity to glycerol 3-phosphate ($$ \text{sn}- \text{glycerol 3-phosphate} $$) underscores its relevance as a model compound for studying phosphate ester reactivity. Industrially, its potassium content enhances solubility, making it suitable for applications requiring controlled phosphate release, such as specialty fertilizers or buffering agents.
Properties
CAS No. |
115798-78-2 |
|---|---|
Molecular Formula |
C3H8KO6P |
Molecular Weight |
210.16 g/mol |
IUPAC Name |
potassium;2,3-dihydroxypropyl hydrogen phosphate |
InChI |
InChI=1S/C3H9O6P.K/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+1/p-1 |
InChI Key |
OEZZJHUIYXAWIJ-UHFFFAOYSA-M |
Canonical SMILES |
C(C(COP(=O)(O)[O-])O)O.[K+] |
physical_description |
Trihydrate: Colorless to pale yellow liquid or solid; [HSDB] |
solubility |
SOL IN ALCOHOL; VERY SOL IN WATER |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Monopotassium 1-glycerophosphate can be synthesized through the reaction of glycerol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where glycerol and phosphoric acid are mixed in precise ratios. The mixture is then neutralized with potassium hydroxide, and the resulting product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Monopotassium 1-glycerophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycerophosphoric acid derivatives.
Reduction: Reduction reactions can convert it back to glycerol and phosphoric acid.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Glycerophosphoric acid derivatives.
Reduction: Glycerol and phosphoric acid.
Substitution: Various glycerophosphate esters.
Scientific Research Applications
Monopotassium 1-glycerophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other chemical compounds.
Biology: It serves as a source of phosphate in biochemical assays and cell culture media.
Medicine: It is used in total parenteral nutrition (TPN) solutions to provide essential phosphate and potassium ions.
Industry: It is utilized in the production of fertilizers, food additives, and buffering agents
Mechanism of Action
Monopotassium 1-glycerophosphate acts as a donor of inorganic phosphate through hydrolysis. The phosphate group is released and participates in various biochemical pathways, including energy metabolism and signal transduction. The compound’s effects are mediated by its interaction with enzymes and other molecular targets involved in phosphate metabolism .
Comparison with Similar Compounds
Structural and Functional Differences
Monopotassium 1-Glycerophosphate vs. Magnesium Glycerophosphate
- Chemical Composition: this compound: $ \text{C}3\text{H}7\text{O}6\text{PK} $ (inferred from glycerophosphate derivatives) . Magnesium glycerophosphate: $ \text{C}3\text{H}7\text{O}6\text{PMg} $, where magnesium replaces potassium as the counterion .
- Applications: Magnesium glycerophosphate is used in dietary supplements and pharmaceuticals due to its bioavailability . this compound may play a role in plant stress responses, as 1-glycerophosphate is linked to metabolic adjustments under cadmium stress .
This compound vs. Monopotassium Phosphate (KH$2$PO$4$)
- Structure: Monopotassium phosphate (KH$2$PO$4$) is an inorganic salt lacking the glycerol moiety, making it distinct from the organophosphate structure of this compound .
- Uses: KH$2$PO$4$ is widely employed in buffer solutions (e.g., phosphate-buffered saline) and fertilizers due to its solubility and pH-regulating properties .
This compound vs. Disodium Phosphate
- Cation and Solubility: Disodium phosphate ($ \text{Na}2\text{HPO}4 $) is highly water-soluble and used as a catalyst in organic synthesis . this compound likely has lower solubility due to its organic backbone, limiting its utility in aqueous reactions.
Comparative Data Table
Research Findings and Pharmacopeial Standards
- Purity and Preparation: Monopotassium phosphate (KH$2$PO$4$) is required to meet pharmacopeial standards for buffer preparation, with precise concentrations (e.g., 9.08 mg/mL) . this compound lacks explicit pharmacopeial documentation but may follow similar purity protocols due to its structural complexity .
- Biological Relevance :
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